REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O.CO.[ClH:21]>C(OCC)(=O)C>[NH2:12][C:7]1[C:8]([Cl:21])=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[F:1]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
12.31 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CNC2=C(C=NC=C2)[N+](=O)[O-])C=CC=C1
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Name
|
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Stannous chloride dihydrate
|
Quantity
|
55.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ξ17900 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ξ14900 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
( ξ11200 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ξ10700 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was removed until the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath, while concentrated ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
to air dry overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The solid was treated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered (12×200 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was combined with the product from a separate reaction (12 g, 48.5 mmoles)
|
Type
|
ADDITION
|
Details
|
This solution was added to Silica Gel 60
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residual solids were introduced to a column (5 cm×30 cm) of Silica Gel 60
|
Type
|
WASH
|
Details
|
The column was eluted with ethyl acetate using flash chromatography
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 20.8 g (84%) of 3-amino-2-chloro-4-[2-fluorobenzyl)amino]pyridine as a white solid, mp.=185°-187°
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=CC1NCC1=C(C=CC=C1)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |